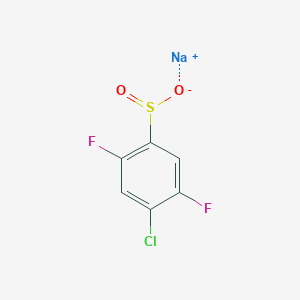
4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of chlorine and fluorine atoms on a benzene ring, along with a sulfinic acid group that is neutralized by a sodium ion. Its unique structure imparts distinct chemical properties, making it valuable for specific reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt typically involves the chlorination and fluorination of a benzene derivative, followed by the introduction of a sulfinic acid group. One common method includes the reaction of 4-chloro-2,5-difluorobenzene with sulfur dioxide and a suitable oxidizing agent under controlled conditions to form the sulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach enhances the yield and purity of the final product, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions
4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as sodium borohydride.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride; usually performed in anhydrous solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst and elevated temperatures.
Major Products Formed
Oxidation: 4-Chloro-2,5-difluorobenzenesulfonic acid sodium salt.
Reduction: 4-Chloro-2,5-difluorobenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfinic acids.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt involves its interaction with molecular targets through its sulfinic acid group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity. The presence of chlorine and fluorine atoms enhances the compound’s reactivity and specificity towards certain molecular pathways.
類似化合物との比較
Similar Compounds
- 4-Chloro-2,5-difluorobenzoic acid
- 4-Chloro-2,5-difluorobenzenesulfonic acid
- 4-Chloro-2,5-difluorobenzenesulfide
Uniqueness
Compared to similar compounds, 4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt is unique due to its sulfinic acid group, which imparts distinct reactivity and applications. While 4-Chloro-2,5-difluorobenzoic acid and 4-Chloro-2,5-difluorobenzenesulfonic acid are primarily used in different contexts, the sulfinic acid group in the sodium salt variant allows for specific interactions in both chemical and biological systems.
特性
分子式 |
C6H2ClF2NaO2S |
|---|---|
分子量 |
234.58 g/mol |
IUPAC名 |
sodium;4-chloro-2,5-difluorobenzenesulfinate |
InChI |
InChI=1S/C6H3ClF2O2S.Na/c7-3-1-5(9)6(12(10)11)2-4(3)8;/h1-2H,(H,10,11);/q;+1/p-1 |
InChIキー |
KRFQIQJRHJWRLT-UHFFFAOYSA-M |
正規SMILES |
C1=C(C(=CC(=C1S(=O)[O-])F)Cl)F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


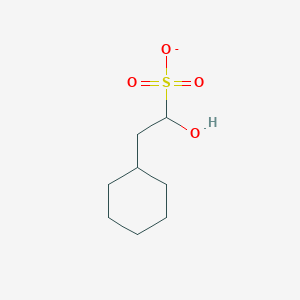

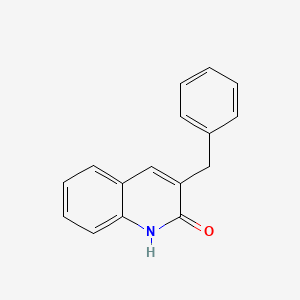
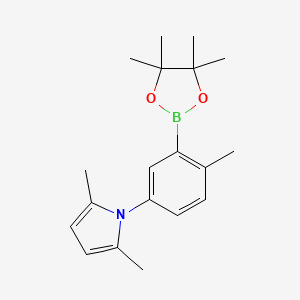


![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)

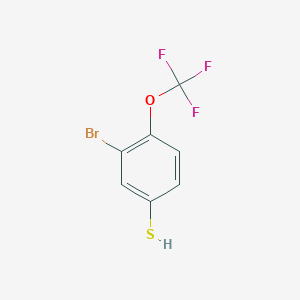
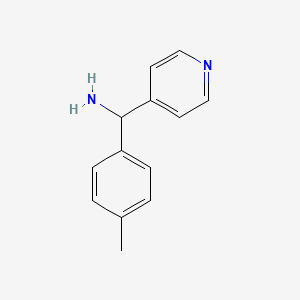

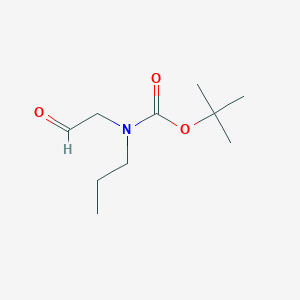
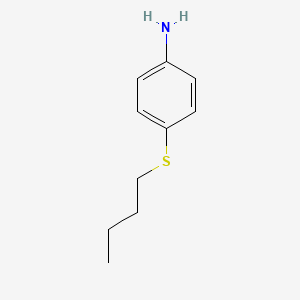
![3-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide](/img/structure/B13911876.png)
